molecular formula C15H25ClN2O B1466551 N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride CAS No. 1220020-70-1

N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride

Cat. No.: B1466551
CAS No.: 1220020-70-1
M. Wt: 284.82 g/mol
InChI Key: DSWPUYBQGXLBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride: is a chemical compound with the molecular formula C15H25ClN2O and a molecular weight of 284.83 g/mol . This compound is known for its unique structure, which includes a piperidine ring and an aniline moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride typically involves the reaction of 3-(3-piperidinyloxy)aniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be performed using reducing agents like or .

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as or .

Major Products Formed:

Scientific Research Applications

N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes , modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

  • N,N-Diethyl-3-(3-piperidinyloxy)aniline
  • N,N-Diethyl-3-(4-piperidinyloxy)aniline
  • N,N-Diethyl-3-(2-piperidinyloxy)aniline

Comparison: N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride is unique due to its specific piperidine ring position and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to its analogs. This uniqueness makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N,N-diethyl-3-piperidin-3-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClH/c1-3-17(4-2)13-7-5-8-14(11-13)18-15-9-6-10-16-12-15;/h5,7-8,11,15-16H,3-4,6,9-10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWPUYBQGXLBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride
Reactant of Route 4
N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.